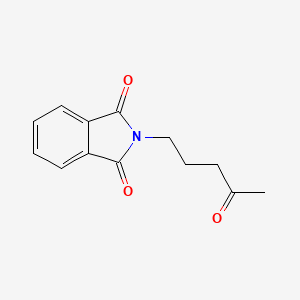

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

Descripción

Significance of the Isoindole-1,3(2H)-dione Scaffold in Chemical Research and Medicinal Chemistry

The isoindole-1,3(2H)-dione, or phthalimide (B116566), scaffold is a privileged structure in medicinal chemistry and chemical research due to its wide range of biological activities and synthetic versatility. sun-shinechem.comnih.gov The hydrophobic nature of the phthalimide group can enhance the ability of molecules to cross biological membranes. mdpi.com This core is present in numerous compounds that have been investigated for various therapeutic applications.

Research has demonstrated that derivatives of isoindole-1,3-dione exhibit a remarkable diversity of biological effects, including:

Anti-inflammatory and Analgesic: Phthalimide derivatives have shown promise as anti-inflammatory and pain-relieving agents. nih.govscbt.comechemi.com

Antimicrobial and Antifungal: The scaffold is a key component in the design of new agents to combat bacterial and fungal infections. scbt.commedchemexpress.commdpi.com

Anticancer: Many isoindole-1,3-dione derivatives have been studied for their potential antiproliferative and antitumor activities. scbt.comnih.gov

Anticonvulsant: This class of compounds has been explored for its potential in managing seizures. scbt.comechemi.com

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which is relevant for neurodegenerative disease research. nih.gov

The significance of this scaffold is underscored by the well-known, albeit controversial, drug thalidomide (B1683933), which possesses an isoindoline-1,3-dione core. scbt.com Modern research focuses on creating new analogues with improved therapeutic profiles. sun-shinechem.com

Contextualizing 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione within Phthalimide Derivatives Research

While the broader isoindole-1,3(2H)-dione class is explored for direct biological activity, this compound is primarily recognized for its role as a synthetic intermediate. chemicalbook.com Its chemical structure, featuring a reactive ketone group on the pentyl chain, makes it a useful building block for constructing more complex molecules.

A notable application of this compound is as an intermediate in the synthesis of 5,6-Orthoquinone Primaquine-d6 Hydrobromide. chemicalbook.com Primaquine is a crucial drug for treating and achieving a radical cure for Plasmodium vivax malaria. chemicalbook.com The synthesis of its isotopically labeled metabolites, like the 5,6-Orthoquinone, is vital for studying the differential pharmacological and toxicological properties of the parent drug's enantiomers. chemicalbook.com

The use of this compound in this context highlights how phthalimide derivatives serve not only as potential therapeutic agents themselves but also as essential tools in the broader drug discovery and development process. The phthalimide group in this intermediate acts as a protecting group for a primary amine, a common strategy in multi-step organic synthesis. This allows for selective reactions at other parts of the molecule, such as the ketone group, before the amine is deprotected in a later step.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-oxopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPATUMDQWSJANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284708 | |

| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-25-9 | |

| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 38564 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3197-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-oxopentyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Oxopentyl 1h Isoindole 1,3 2h Dione and Analogs

Established Synthetic Routes and Reaction Conditions for 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

The synthesis of this compound is primarily achieved through well-established methods for the formation of N-substituted phthalimides. These traditional routes offer reliability and are widely documented in chemical literature.

One of the most common methods involves the direct condensation of phthalic anhydride (B1165640) with 5-aminopentan-2-one. thieme-connect.com This reaction typically proceeds by heating the two reagents in a suitable solvent, such as glacial acetic acid. The initial reaction forms a phthalamic acid intermediate, which then undergoes cyclization via dehydration at elevated temperatures to yield the desired N-substituted phthalimide (B116566). While effective, this method can require prolonged reaction times and high temperatures.

Another classical and widely employed method is the Gabriel synthesis. byjus.com This approach involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of potassium phthalimide with a 5-halopentan-2-one (e.g., 5-chloropentan-2-one or 5-bromopentan-2-one). The phthalimide anion, being a robust nucleophile, displaces the halide in an SN2 reaction to form the target compound. byjus.commasterorganicchemistry.com This method is particularly advantageous as it prevents over-alkylation, a common side reaction when using ammonia (B1221849) for the synthesis of primary amines. byjus.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

Table 1: Comparison of Established Synthetic Routes

| Method | Reactants | General Conditions | Advantages | Disadvantages |

| Direct Condensation | Phthalic anhydride, 5-Aminopentan-2-one | Reflux in glacial acetic acid | Readily available starting materials. | Can require long reaction times and high temperatures. |

| Gabriel Synthesis | Potassium phthalimide, 5-Halopentan-2-one | Heating in a polar aprotic solvent (e.g., DMF) | Avoids over-alkylation; clean reaction. | Requires pre-synthesis of potassium phthalimide. |

Contemporary Approaches in Isoindole-1,3(2H)-dione Synthesis

In recent years, significant efforts have been directed towards the development of more efficient, rapid, and environmentally benign methods for the synthesis of isoindole-1,3(2H)-dione derivatives. These contemporary approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of N-substituted phthalimides. thieme-connect.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in improved yields. thieme-connect.comresearchgate.net This technique has been successfully applied to the reaction of phthalic anhydride with various amines. researchgate.net In some instances, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net For example, mixing phthalimide with an alkyl halide on a solid support like potassium carbonate and irradiating the mixture in a domestic microwave oven has been shown to produce N-alkylphthalimides in high yields (49-95%) within 4-10 minutes. thieme-connect.com

Table 2: Microwave-Assisted Synthesis of N-Alkylphthalimides

| Starting Materials | Conditions | Reaction Time | Yield | Reference |

| Phthalimide, Alkyl halide | Potassium carbonate, Microwave irradiation | 4-10 min | 49-95% | thieme-connect.com |

| Phthalic anhydride, Aromatic amines | Acidic alumina, Microwave irradiation | Short | Excellent | researchgate.net |

Catalytic Synthesis Protocols

The use of catalysts in the synthesis of isoindole-1,3(2H)-diones offers several advantages, including milder reaction conditions and increased efficiency. Both metal-based and metal-free catalytic systems have been explored. For instance, palladium-catalyzed double carbonylation of o-dihaloarenes with amines in ionic liquids provides an efficient route to N-substituted phthalimides. While effective, the use of precious metal catalysts can be a drawback due to cost and toxicity.

More recently, there has been a shift towards the development of metal-free catalytic systems. These approaches are often more cost-effective and environmentally friendly. Organocatalysis, as well as acid and base catalysis, have been successfully employed in the synthesis of phthalimide derivatives.

Green Chemistry Principles in the Synthesis of Isoindole-1,3(2H)-dione Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of isoindole-1,3(2H)-dione derivatives, this has led to the development of methodologies that minimize waste, avoid hazardous solvents, and utilize renewable resources.

Conducting reactions in the absence of a solvent, or in "dry media," is a key aspect of green chemistry as it reduces the generation of volatile organic compounds. As mentioned earlier, microwave-assisted synthesis of N-arylphthalimides has been effectively carried out under solvent-free conditions using a solid support like acidic alumina. researchgate.net This approach not only simplifies the reaction setup and work-up but also often leads to cleaner reactions with higher yields. The solventless synthesis of bismaleimides and bisphthalimides has also been achieved using microwave irradiation in the presence of solid acid catalysts. semanticscholar.org

The use of heterogeneous, reusable, and non-toxic catalysts is another cornerstone of green synthetic chemistry. Montmorillonite-KSF, a type of clay, has been identified as an effective and eco-friendly catalyst for the synthesis of phthalimide derivatives. semanticscholar.orgjetir.org This naturally occurring clay is inexpensive, non-corrosive, and can be easily handled and separated from the reaction mixture. jetir.org

The synthesis of phthalimides using montmorillonite-KSF as a catalyst can be carried out by refluxing phthalic anhydride and an amine in acetic acid. jetir.org More impressively, the combination of montmorillonite-KSF with microwave irradiation allows for the solvent-free synthesis of these compounds. semanticscholar.orgresearchgate.net In a typical procedure, phthalic anhydride and the catalyst are ground together, the amine is added, and the mixture is subjected to microwave irradiation for a short period. semanticscholar.org This method offers high yields, clean reaction profiles, and the catalyst can be recovered and reused. semanticscholar.org

Table 3: Green Synthesis of Phthalimides using Montmorillonite-KSF

| Method | Reactants | Catalyst | Conditions | Key Advantages | Reference |

| Conventional Heating | Phthalic anhydride, Amine | Montmorillonite-KSF | Reflux in acetic acid | Mild conditions, high yields, reusable catalyst. | jetir.org |

| Microwave Irradiation | Phthalic anhydride, Diamine | Montmorillonite-KSF | Solvent-free, microwave | Rapid, high yields, clean reaction, reusable catalyst. | semanticscholar.org |

Optimization of Reaction Yields and Efficiency

The synthesis of this compound is typically achieved through the N-alkylation of phthalimide with a suitable 5-carbon synthon containing a ketone or a protected ketone group. The Gabriel synthesis and its modifications are commonly employed for this transformation. The efficiency and yield of this reaction are highly dependent on several factors, including the choice of base, solvent, temperature, and the potential use of catalysts.

Research into the synthesis of N-substituted phthalimides has demonstrated that the careful selection of reaction parameters can significantly enhance product yields. For instance, the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often favored as they can effectively solvate the phthalimide anion, thereby increasing its nucleophilicity.

The choice of base is also critical. While strong bases like sodium hydride (NaH) can be effective, they may also promote side reactions. Milder bases such as potassium carbonate (K₂CO₃) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to provide high yields with fewer byproducts. masterorganicchemistry.com

Furthermore, the application of phase-transfer catalysis (PTC) has emerged as a powerful technique to improve the efficiency of N-alkylation of imides. libretexts.org Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate the transfer of the phthalimide anion from a solid or aqueous phase to an organic phase where the alkylating agent is present, leading to faster reaction rates and higher yields, often under milder conditions. The use of ionic liquids as both solvent and catalyst has also been explored, offering advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. nih.gov

The following interactive data table summarizes the impact of various reaction parameters on the yield of N-alkylated phthalimides, providing insights into the optimization of the synthesis of this compound.

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | Generally provides good to excellent yields due to its polar aprotic nature, which enhances the solubility and reactivity of the phthalimide salt. | masterorganicchemistry.com |

| Solvent | Acetonitrile (CH₃CN) | Can be an effective solvent, particularly in combination with certain bases and catalysts, though may result in lower yields compared to DMF in some cases. | nih.gov |

| Solvent | Ionic Liquids (e.g., [bmim]BF₄) | Can act as both solvent and catalyst, leading to high yields under mild conditions and allowing for catalyst recycling. nih.gov | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | A commonly used mild base that often provides good yields with minimal side reactions. | libretexts.org |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A strong, non-nucleophilic organic base that can lead to rapid reactions and high yields. masterorganicchemistry.com | masterorganicchemistry.com |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | As a phase-transfer catalyst, it can significantly increase reaction rates and yields, especially in solid-liquid or liquid-liquid systems. libretexts.org | libretexts.org |

| Temperature | Room Temperature to 80 °C | Moderate temperatures are often sufficient for the reaction to proceed to completion, with higher temperatures potentially leading to increased side product formation. nih.gov | nih.gov |

Derivatization Strategies for the 4-Oxopentyl Side Chain

The ketone functionality in the 4-oxopentyl side chain of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of analogs. Key derivatization strategies include reductive amination, the Wittig reaction, and aldol (B89426) condensation.

Reductive Amination: This powerful reaction allows for the conversion of the ketone to a new amine-containing side chain. The ketone is first reacted with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for the iminium ion over the ketone starting material. nih.gov This strategy enables the introduction of a wide array of functional groups through the choice of the amine reactant.

Wittig Reaction: The Wittig reaction is a highly effective method for converting ketones into alkenes. mdpi.com The ketone on the 4-oxopentyl side chain can react with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond. The nature of the ylide determines the structure of the resulting alkene, providing a route to a variety of vinyl, allyl, and other unsaturated derivatives. The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

Aldol Condensation: The ketone of this compound can undergo an aldol condensation with an aldehyde or another ketone in the presence of a base or acid catalyst. This reaction forms a β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated ketone. This strategy is particularly useful for extending the carbon chain and introducing new functional groups and stereocenters.

The following interactive data table illustrates potential derivatization strategies for the 4-oxopentyl side chain of this compound.

| Reaction Type | Reagent(s) | Resulting Derivative Structure | Potential Functional Group Introduced |

|---|---|---|---|

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | 2-(4-(Benzylamino)pentyl)-1H-isoindole-1,3(2H)-dione | Secondary amine, aromatic ring |

| Reductive Amination | Morpholine (B109124), NaBH₃CN | 2-(4-(Morpholino)pentyl)-1H-isoindole-1,3(2H)-dione | Tertiary amine, morpholine ring |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(4-Methylenepentyl)-1H-isoindole-1,3(2H)-dione | Terminal alkene |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)pentan-2-ylidene)acetate | α,β-Unsaturated ester |

| Aldol Condensation | Benzaldehyde, NaOH | 2-(4-Hydroxy-4-methyl-5-phenyl-2-oxopentyl)-1H-isoindole-1,3(2H)-dione (and subsequent dehydration product) | β-Hydroxy ketone, aromatic ring, potential α,β-unsaturated ketone |

Chemical Reactivity and Functional Transformations of 2 4 Oxopentyl 1h Isoindole 1,3 2h Dione

Overview of Key Chemical Reactions (e.g., Oxidation, Functionalization)

The primary reactive sites of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione are the ketone group and the phthalimide (B116566) ring system. The ketone is susceptible to nucleophilic attack and reduction, while the phthalimide group can undergo reactions such as hydrolysis or hydrazinolysis to liberate a primary amine, a cornerstone of the Gabriel synthesis.

Functionalization of the ketone is a principal pathway for diversification. For instance, the ketone can be reduced to a secondary alcohol, which can then be further functionalized. A notable transformation of the 1,4-dicarbonyl-like structure (with the phthalimide considered as a masked amine) is the Paal-Knorr synthesis, which allows for the construction of five-membered heterocyclic rings like pyrroles and furans from the pentyl side chain. mdpi.comalfa-chemistry.comwikipedia.org

The phthalimide group itself is generally stable to many reagents that react with the ketone. However, it can be cleaved under specific conditions. For example, electrochemical methods have been developed for the reduction of both ketones and phthalimides, which can be tuned to selectively reduce the carbonyl groups to alcohols or methylene (B1212753) groups. scilit.com

Mechanistic Insights into Reactivity

The reactivity of this compound is governed by the electronic properties of its functional groups. The carbonyl carbon of the ketone is electrophilic and thus a target for nucleophiles. Reduction of the ketone, for instance with sodium borohydride, proceeds via the transfer of a hydride ion to this electrophilic carbon.

The Paal-Knorr pyrrole (B145914) synthesis, a key reaction for this molecule, involves the condensation of the γ-keto group with a primary amine. organic-chemistry.org The mechanism begins with the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyls (in this case, the ketone). Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.in The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity. alfa-chemistry.com

The phthalimide group's reactivity is centered on the electrophilic nature of its two carbonyl carbons. Nucleophilic attack at these carbons, for example by hydrazine (B178648) in the Ing-Manske procedure, leads to the opening of the imide ring and subsequent release of the primary amine.

Diversification of this compound through N-Substitution and Side-Chain Modifications

The structure of this compound is well-suited for diversification through reactions at both the phthalimide nitrogen and the oxopentyl side chain.

N-Substitution: While the title compound already has a substituted nitrogen, the phthalimide group itself is often introduced via N-alkylation of potassium phthalimide. This is a fundamental reaction in the Gabriel synthesis of primary amines.

Side-Chain Modifications: The oxopentyl side chain offers a rich platform for chemical modifications. A prime example is the Paal-Knorr synthesis to form N-substituted pyrroles. By reacting this compound with various primary amines in the presence of a catalyst, a diverse library of pyrrole-containing phthalimide derivatives can be generated.

| Reactant Amine | Catalyst | Product | Yield (%) | Reference |

| Aniline | CATAPAL 200 | 2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-1-yl)ethyl)-1H-isoindole-1,3(2H)-dione | 85 | mdpi.com |

| Benzylamine | CATAPAL 200 | 2-(2-(1-benzyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-isoindole-1,3(2H)-dione | 97 | mdpi.com |

| 4-Chloroaniline | CATAPAL 200 | 2-(2-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-isoindole-1,3(2H)-dione | 87 | mdpi.com |

| 4-Nitroaniline | CATAPAL 200 | 2-(2-(1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-isoindole-1,3(2H)-dione | 77 | mdpi.com |

Another key transformation of the side chain is the reduction of the ketone to a secondary alcohol. This can be achieved chemoselectively without affecting the phthalimide ring using reducing agents like sodium borohydride. This opens up further possibilities for functionalization, such as esterification or etherification of the resulting hydroxyl group.

| Reducing Agent | Solvent | Product | Reference |

| Sodium Borohydride | Methanol/Water | 2-(4-hydroxypentyl)-1H-isoindole-1,3(2H)-dione | nih.gov |

The resulting alcohol can then be used in further synthetic steps. The phthalimide moiety can also be involved in cyclization reactions under photochemical conditions, leading to the formation of new heterocyclic ring systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

General Principles of SAR for Phthalimide (B116566) and Isoindole-1,3(2H)-dione Scaffolds

The phthalimide moiety, chemically known as isoindoline-1,3-dione, serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. mdpi.combiomedgrid.comresearchgate.net The core structure, consisting of a benzene (B151609) ring fused to a five-membered imide ring, provides a rigid framework that can be readily functionalized at the nitrogen atom and on the aromatic ring to modulate its pharmacological profile.

Several key structural features of the phthalimide scaffold are crucial for its biological activity:

The Imide Moiety: The two carbonyl groups flanking the nitrogen atom are essential for various biological interactions. The relative acidity of the N-H group in unsubstituted phthalimide allows for the facile introduction of a wide array of substituents, which is a cornerstone of the scaffold's versatility. japsonline.com

The Aromatic Ring: The benzene ring offers a platform for substitution, allowing for the fine-tuning of electronic and steric properties. Modifications on this ring can significantly impact the compound's interaction with biological targets.

The biological activity of phthalimide derivatives is often a result of a combination of these factors, and SAR studies aim to elucidate the optimal combination for a desired therapeutic effect. For instance, in the context of anti-inflammatory activity, the distance between the phthalimide ring and another pharmacophoric group can be a critical parameter. japsonline.com

Influence of Substituent Hydrophobicity on Biological Activity

The hydrophobic character of the phthalimide core, conferred by the -CO-N(R)-CO- group, plays a significant role in the biological activity of its derivatives. mdpi.comnih.gov This inherent lipophilicity enhances the ability of these compounds to cross biological membranes, a crucial factor for reaching intracellular targets and improving bioavailability. biomedgrid.commdpi.com

The hydrophobicity of the N-substituent is a key modulator of this property. Increasing the lipophilicity of the substituent can lead to enhanced biological activity up to a certain point, beyond which a decrease in aqueous solubility may become a limiting factor. The interplay between hydrophobicity and biological activity is often target-specific.

Effects of Electron-Withdrawing Groups on Activity

The electronic properties of the phthalimide scaffold can be modulated by introducing substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as halogens (e.g., chloro) or nitro groups, can significantly influence the biological activity of phthalimide derivatives. japsonline.com

The presence of EWGs can impact the molecule in several ways:

Increased Acidity of the Imide Proton: EWGs can increase the acidity of the N-H proton in the parent phthalimide, which can be relevant in certain synthetic routes and biological interactions.

Enhanced Biological Activity: In several studies, the introduction of EWGs has been correlated with an increase in biological potency. For instance, the presence of a chloro group on a phenyl ring attached to the isoindoline-1,3-dione scaffold was suggested to be crucial for tumor weight and cell inhibition in a series of anticancer agents. japsonline.com Similarly, in the development of α-glucosidase inhibitors, N-(phenoxydecyl) phthalimide derivatives with electron-withdrawing groups like NO2 or CF3 at the 4-position of the phenoxy ring were more potent than their counterparts with electron-donating groups. japsonline.com

Inductive Effects: The phthalimido group itself is considered to be inductively electron-withdrawing. This property can protect nearby C-H bonds from certain chemical reactions and influence the reactivity of the molecule. acs.orgnih.gov

However, the effect of EWGs is not universally beneficial and can be context-dependent. In some cases, the introduction of EWGs, both electron-releasing and -withdrawing, on the aromatic ring of indazolone analogues (structurally related to phthalimides) led to a decrease in antihyperlipidemic activity. nih.gov The simultaneous presence of two strong electron-withdrawing groups on the phenoxy ring of certain phthalimide derivatives did not lead to an increase in activity, suggesting a more complex relationship. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are valuable for predicting the activity of new derivatives and for understanding the key physicochemical properties that govern their potency.

While specific QSAR studies on 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione were not the primary focus of the reviewed literature, QSAR analyses performed on related isoindole derivatives provide valuable insights. For example, a QSAR analysis was conducted on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives for their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov

The key findings from this QSAR study revealed that:

Steric and Electrostatic Interactions are Key: The inhibitory activity against COX-2 was primarily influenced by steric and electrostatic interactions between the ligand and the enzyme. nih.gov

Important Molecular Descriptors: The QSAR model demonstrated that the COX-2 inhibitory activity correlated with several molecular descriptors, including the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), the energy of the highest occupied molecular orbital (HOMO), and the desolvation free energy for water. nih.gov

These findings underscore the importance of molecular shape, electronic properties, and solvation characteristics in determining the biological activity of isoindole-based compounds. Such models can be instrumental in the future design of more potent and selective inhibitors based on the isoindole-1,3(2H)-dione scaffold.

Biological Activities and Mechanistic Studies of 2 4 Oxopentyl 1h Isoindole 1,3 2h Dione and Analogs

Enzyme Inhibition Studies

α-Glucosidase Inhibition

Analogs of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. Studies on novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives, which can be structurally related to isoindole-diones, have shown potent inhibitory activity against α-glucosidase. For instance, certain derivatives exhibited inhibitory potential with IC₅₀ values significantly lower than the standard drug, acarbose (B1664774). One of the most active compounds, featuring chloro and rhodanine groups, demonstrated an IC₅₀ value of 5.44 ± 0.13 μM. Similarly, another study on N-arylacetamides containing a 1,2-benzothiazine scaffold also revealed potent α-glucosidase inhibitors, with some compounds showing IC₅₀ values (e.g., 18.25 µM) superior to acarbose (IC₅₀ = 58.8 μM). scbt.com These findings highlight the potential of heterocyclic compounds containing functionalities similar to those in isoindole-diones as effective α-glucosidase inhibitors.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2 Selectivity)

The isoindole-1,3-dione framework is a key feature in the design of inhibitors for cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation. medchemexpress.com The two primary isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Studies on various N-substituted 1H-isoindole-1,3(2H)-dione derivatives have demonstrated significant inhibitory activity against both COX isoforms. For example, a series of aminoacetylenic isoindoline-1,3-diones showed notable anti-inflammatory effects and inhibited both COX-1 and COX-2. nih.gov Another study synthesized isoindoline-1,3-dione derivatives that exhibited good inhibitory action against COX enzymes, with some compounds showing selective blockage of either COX-1 or COX-2. mdpi.com Specifically, certain N-alkyl-isoindoline-1,3-diones were found to be good inhibitors, comparable to indomethacin (B1671933) and celecoxib. medchemexpress.com The introduction of an arylpiperazine residue into the structure tended to increase inhibition of COX-2. medchemexpress.com

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Aminoacetylenic isoindoline-1,3-diones | COX-1 and COX-2 | Compounds produced significant inhibition of carrageenan-induced edema and showed inhibitory responses for COX-2 more than COX-1 at 5 µM. | nih.gov |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 and COX-2 | All tested compounds potentially inhibited both COX-1 and COX-2, with IC₅₀ values similar to the reference drug meloxicam. | embopress.org |

| Isoindoline-1,3-dione derivatives (ZJ1-ZJ6) | COX-1 and COX-2 | Compound ZJ1 showed potent blockage and ligand efficiency toward the COX-2 enzyme, higher than indomethacin. Compound ZJ4 showed selective COX-1 ligand efficiency. | mdpi.com |

| 1H-isoindole-1,3(2H)-dione derivatives with arylpiperazine | COX-1 and COX-2 | Compounds with longer linkers between the isoindole-dione and arylpiperazine moieties showed greater inhibition of COX-2. Two compounds had a COX-2/COX-1 affinity ratio greater than meloxicam. | medchemexpress.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of 1H-isoindole-1,3(2H)-dione have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govjcpjournal.org By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, alleviating some symptoms of dementia.

A study focusing on novel 1H-isoindole-1,3(2H)-dione derivatives identified compounds with significant inhibitory activity. Using Ellman's method for in vitro testing, researchers determined the IC₅₀ values for these compounds. nih.govjcpjournal.org The most potent AChE inhibitor, featuring a phenyl substituent at position 4 of a piperazine (B1678402) ring, had an IC₅₀ of 1.12 μM. nih.govjcpjournal.org The best BuChE inhibitor, which contained a diphenylmethyl moiety, showed an IC₅₀ of 21.24 μM. nih.govjcpjournal.org These findings suggest that the isoindole-1,3-dione structure is a promising scaffold for developing new cholinesterase inhibitors. jcpjournal.org

| Compound Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Derivative I (with phenylpiperazine) | AChE | 1.12 | nih.govjcpjournal.org |

| Derivative III (with diphenylmethyl) | BuChE | 21.24 | nih.govjcpjournal.org |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | AChE | 0.91 | nih.gov |

TGF-β Pathway Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases like cancer. jcpjournal.org The pathway is activated when the TGF-β ligand binds to its receptors (TβRI and TβRII), initiating a signaling cascade primarily through Smad proteins. Inhibition of this pathway is a promising therapeutic strategy, particularly in oncology, as TGF-β can promote tumor progression and suppress anti-tumor immune responses. nih.govjcpjournal.org Therapeutic approaches include small-molecule inhibitors of TGF-β receptor kinases and antibodies that neutralize the TGF-β ligand. nih.gov While the TGF-β pathway is a significant area of drug discovery, current research does not establish a direct inhibitory role for this compound or its close analogs on this specific pathway.

HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. Integrase inhibitors block the strand transfer step of viral DNA integration into the host genome. Research into novel inhibitors has explored various heterocyclic scaffolds, including those related to the isoindole structure.

Derivatives such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) have been identified as potent inhibitors of HIV integrase. One such compound, MB-76, effectively blocks HIV integration and shows activity against raltegravir-resistant HIV-1 variants. The mechanism involves the chelation of two catalytic Mg²⁺ ions in the enzyme's active site. The compact scaffold of these inhibitors presents all three necessary metal-chelating oxygen atoms from a single ring, a feature that may contribute to a high barrier to resistance. Studies on related structures like 6,7-dihydroxyisoindolin-1-ones have also yielded analogs with low micromolar inhibitory potency in in vitro HIV-1 integrase assays.

Antimicrobial and Antifungal Research

The isoindole-1,3-dione core and related structures have been evaluated for their antimicrobial and antifungal properties. Research has demonstrated that derivatives of this scaffold can exhibit a broad spectrum of activity against various pathogens.

A study on novel isoindole-1,3-dione analogs bearing different substituents investigated their cytotoxic and antimicrobial actions. The evaluation against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed selective inhibition of bacterial growth, indicating that specific structural modifications influence antibacterial efficacy. Similarly, research into thiazolidine-2,4-dione derivatives, which share some structural features, showed that compounds with electron-donating or electron-withdrawing groups on an attached arylidene moiety possessed a broad spectrum of antimicrobial and antifungal activities. These derivatives were tested against bacteria such as Bacillus licheniformis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as several fungal species including Aspergillus niger and Penicillium notatum. These findings underscore the potential of isoindole-1,3-dione and related heterocyclic compounds as a basis for developing new antimicrobial and antifungal agents.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Derivatives of the isoindole-1,3-dione core have demonstrated notable antibacterial properties. Studies have shown that these compounds can exhibit selective inhibition against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain trisubstituted isoindole derivatives have been found to selectively inhibit the growth of the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The specific substitutions on the isoindole molecule are crucial in determining the extent and spectrum of antibacterial action.

In other research, halogenated derivatives of isoindole-1,3-(2H)-dione were synthesized and evaluated. researchgate.net Structure-activity relationship (SAR) analysis revealed that the introduction of halogen atoms, particularly bromine, can enhance antibacterial activity. researchgate.net Fused hybrid molecules, such as tetrahydrochromeno[3,4-e]isoindole-1,3(2H)-dione derivatives, have also been investigated, showing effective antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/mL against both E. coli and S. aureus. biomedgrid.com

Table 1: Antibacterial Activity of Selected Isoindole-1,3(2H)-dione Analogs

| Analog/Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity |

|---|---|---|---|

| Trisubstituted isoindole derivatives | Staphylococcus aureus | Escherichia coli | Selective growth inhibition observed. |

| Halogenated isoindole-1,3-(2H) diones | Tested | Tested | Activity enhanced by halogenation; tetra-brominated derivatives were more effective than tetra-chlorinated ones. researchgate.net |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H)-dione derivatives (e.g., 19l, 19p) | Staphylococcus aureus | Escherichia coli | MIC values of 12.5 μg/mL reported for active compounds. biomedgrid.com |

| Various N-substituted isoindolin-5-ones | Bacillus subtilis | Escherichia coli | Promising activity with MIC values ranging from 0.328-3.6 mg/ml. mdpi.com |

Antifungal Activities

The isoindole-1,3-dione scaffold is also associated with antifungal properties. ontosight.ai Research into various phthalimide (B116566) analogs has confirmed their potential as antifungal agents, although the specific mechanisms and spectrum of activity can vary widely based on the molecular structure. nih.gov For example, certain indole (B1671886) derivatives incorporating other heterocyclic rings like 1,2,4-triazole (B32235) have shown a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against fungal strains such as Candida albicans and Candida krusei. acs.org While not all are direct isoindole-dione analogs, this highlights the potential of related N-heterocyclic compounds in antifungal research. The activity is highly dependent on the substituents attached to the core structure. nih.gov

Antiproliferative and Anticancer Research

A significant body of research has focused on the antiproliferative and anticancer activities of isoindole-1,3-dione derivatives. nih.govnih.gov These compounds are known to have cytotoxic effects on a variety of cancer cells, with their efficacy being highly dependent on the functional groups attached to the isoindole skeleton. acs.org

Studies have evaluated these derivatives against numerous cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), C6 (glioma), MCF-7 (breast cancer), Caco-2 (colorectal adenocarcinoma), and HT-29 (colon cancer). nih.gov For example, one investigation found that an analog containing both an azide (B81097) and a silyl (B83357) ether group exhibited higher inhibitory activity against A549 cells than the standard chemotherapeutic agent 5-Fluorouracil, with an IC50 value of 19.41 µM. In another study, N-benzylisoindole-1,3-dione derivatives showed cytotoxicity against A549 and HeLa cells, with IC50 values of approximately 114-116 µM and 140-148 µM, respectively, after 48 hours of incubation.

Furthermore, research on halogenated isoindole-1,3(2H)-dione derivatives demonstrated good antiproliferative activity against Caco-2 and HCT-116 human cancer cell lines. researchgate.net The mechanism of action for some of these compounds involves arresting the cell cycle and inducing apoptosis. researchgate.net

Table 2: Antiproliferative Activity of Selected Isoindole-1,3(2H)-dione Analogs

| Analog/Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Compound 7 (contains azide and silyl ether) | A549 (Lung) | 19.41 ± 0.01 μM |

| N-benzylisoindole-1,3-dione (Compound 3) | A549 (Lung) | 114.25 μM nih.gov |

| N-benzylisoindole-1,3-dione (Compound 4) | A549 (Lung) | 116.26 μM nih.gov |

| N-benzylisoindole-1,3-dione (Compound 3) | HeLa (Cervical) | 148.59 μM |

| N-benzylisoindole-1,3-dione (Compound 4) | HeLa (Cervical) | 140.60 μM |

| Compound 3e (unspecified structure) | HeLa (Cervical) | Exhibited better activity than other tested isoindoline (B1297411) derivatives. |

| Compounds 13 & 16 (contain silyl ether and -Br) | Caco-2 (Colorectal) & MCF-7 (Breast) | Showed higher activity than cisplatin. acs.org |

Immunomodulatory Effects

The immunomodulatory properties of isoindole-1,3-dione derivatives are well-established, largely due to the activities of thalidomide (B1683933) and its more advanced analogs, lenalidomide (B1683929) and pomalidomide, which are classified as immunomodulatory imide drugs (IMiDs). mdpi.com These compounds are used in the treatment of multiple myeloma and other hematological cancers. mdpi.com

Research on other analogs has further explored these effects. A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, developed as anti-inflammatory agents, were shown to modulate the production of key cytokines. In in-vivo mouse models, certain analogs reversed the suppression of Transforming Growth Factor-beta (TGF-β) and inhibited the increase of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) in the spleen. In-vitro studies confirmed that these compounds could suppress TNF-α production from monocytes and macrophages. Specifically, the analog N-{4-(2-Azepan-1-yl)-but-2-yn-1-yl}isoindoline-1,3-dione was found to significantly enhance TGF-β1 production from CD4+CD25+ regulatory T cells.

Antihyperlipidemic Activity Investigations

The phthalimide moiety, which forms the core of this compound, has been implicated in possessing hypolipidemic (lipid-lowering) activity. Early studies on N-substituted phthalimide derivatives revealed a general lipid-lowering action in rodent models. The research indicated that the nature of the substituent on the nitrogen atom was a key determinant of activity, with compounds containing chain lengths of four carbon atoms showing the best results.

One analog, 1-N-phthalimidobutan-3-one, demonstrated a dose-dependent hypolipidemic effect. In a separate study, a series of N-phenylphthalimide derivatives were examined for their ability to lower serum cholesterol and triglyceride levels in mice. The most potent compound in that series, o-(N-phthalimido)acetophenone, lowered serum cholesterol by 57% and serum triglycerides by 44% over two weeks. The proposed mechanism of action was multifaceted, involving both the blockage of de novo lipid synthesis and an acceleration of lipid excretion. These findings suggest that compounds containing the phthalimide group are promising candidates for development as hypolipidemic agents. acs.org

Antioxidant Activity and Oxidative Stress Modulation

Several studies have confirmed that derivatives of isoindole-1,3-dione possess antioxidant capabilities. nih.gov The free radical scavenging potential of these compounds has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods.

In one study, a series of newly synthesized isoindoline-1,3-dione derivatives were screened, and all tested compounds showed some level of antioxidative activity. nih.gov Another investigation of halogenated isoindole-1,3-(2H) dione (B5365651) derivatives also found a free radical scavenging effect, with one compound showing an IC50 value of 1.174 μmol/mL in the DPPH assay. researchgate.net The presence of different substituents on the phthalimide core appears to significantly influence the antioxidant capacity.

Investigation of Molecular Targets and Binding Mechanisms

The diverse biological activities of isoindole-1,3-dione analogs are the result of their interaction with various molecular targets. nih.gov Molecular docking and in vitro studies have identified several key proteins and enzymes that are modulated by these compounds.

Cyclooxygenase (COX): Certain N-substituted isoindoline-1,3-dione derivatives have been identified as inhibitors of COX-1 and COX-2, enzymes central to inflammation. ontosight.ai Docking studies revealed that these compounds fit well into the COX-2 binding site, where they are stabilized by hydrophobic interactions. ontosight.ai The isoindole-1,3-dione portion of the molecule interacts with amino acid residues like Leu352, Ala523, and Val523. ontosight.ai

Cholinesterases: In the context of neurodegenerative diseases, isoindoline-1,3-dione derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Various analogs have shown potent inhibitory activity against AChE, with IC50 values in the nanomolar to low micromolar range.

Kinases: A series of isoindole-1,3-dione derivatives were designed and identified as novel inhibitors of RSK2 (p90 ribosomal S6 kinase 2), a kinase expressed in many cancers. ontosight.ai

Other Enzymes: Molecular docking simulations have suggested other potential targets. One study showed a derivative binding favorably with caspase-3, an enzyme involved in apoptosis. In another investigation, fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H)-dione derivatives were shown through docking studies to interact with the DNA gyrase of E. coli and S. aureus, explaining their antibacterial action. biomedgrid.com Phthalimide derivatives have also been found to inhibit the cytochrome bc1 complex in Plasmodium falciparum, the parasite that causes malaria.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as an isoindole-1,3-dione derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations provide insights into the binding affinity, which is a measure of the strength of the interaction between a ligand and its target. These simulations also reveal the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, in studies of various isoindole-1,3-dione derivatives, docking has been used to predict their binding affinities with enzymes like cyclooxygenases (COX) and cholinesterases. nih.govnih.gov

To illustrate the type of data obtained from such studies, the following table presents binding affinities of various isoindole-1,3-dione derivatives against different biological targets, as reported in the literature. It is important to note that these values are for related compounds and not for 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione itself.

| Compound Class | Target Enzyme | Binding Affinity (kcal/mol) |

| N-Arylpiperazine isoindoline-1,3-dione | COX-2 | -8.5 to -9.5 |

| N-Benzylpiperidine isoindoline-1,3-dione | Acetylcholinesterase (AChE) | -10.2 to -11.5 |

| N-Substituted Phthalimide (B116566) Derivatives | Butyrylcholinesterase (BuChE) | -8.3 to -11.0 |

This table is for illustrative purposes and shows representative data for isoindole-1,3-dione derivatives from various studies.

When the three-dimensional structure of a biological target has not been experimentally determined (e.g., through X-ray crystallography or NMR spectroscopy), homology modeling can be used to create a theoretical model. This technique relies on the known structure of a related homologous protein as a template. For novel isoindole-1,3-dione derivatives that may interact with less-characterized proteins, homology modeling is a crucial first step before molecular docking can be performed. This approach allows researchers to investigate potential new targets for this class of compounds. jmpas.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. While molecular docking provides a static picture of the interaction, MD simulations can reveal the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of solvent molecules. For phthalimide derivatives, MD simulations have been used to confirm the stability of the docked complexes with their target enzymes. nih.gov The root mean square deviation (RMSD) of the protein backbone is often monitored during the simulation to assess the stability of the complex. Lower RMSD values generally indicate a more stable interaction. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties, and reactivity.

DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For isoindole-1,3-dione derivatives, the carbonyl oxygens are typically identified as nucleophilic regions. researchgate.net

The following table illustrates the kind of electronic properties that can be calculated for isoindole-1,3-dione derivatives using DFT. The values are representative and not specific to this compound.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule |

This table is for illustrative purposes and shows representative data for isoindole-1,3-dione derivatives from various DFT studies.

DFT methods are also employed to perform conformational analysis, which involves identifying the most stable three-dimensional arrangement of a molecule's atoms. acs.org For a flexible molecule like this compound, which has a rotatable oxopentyl side chain, there can be multiple low-energy conformations. DFT calculations can determine the relative energies of these different conformers, providing insight into the molecule's preferred shape in different environments. This information is crucial for understanding its biological activity, as the conformation of the ligand can significantly affect how it fits into the binding site of a target protein. mdpi.com

Vibrational Spectroscopy Predictions

The vibrational spectrum of this molecule is dominated by the characteristics of the phthalimide group and the oxopentyl chain. The phthalimide structure gives rise to distinct aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring are expected to appear in the 1600-1450 cm⁻¹ range.

A key feature of the isoindole-1,3(2H)-dione moiety is the presence of two imide carbonyl groups. These are predicted to exhibit symmetric and asymmetric stretching vibrations. Theoretical studies on phthalimide and its derivatives suggest that the asymmetric C=O stretching mode appears at a higher frequency, generally in the 1770-1750 cm⁻¹ range, while the symmetric stretching mode is found at a lower frequency, typically around 1740-1720 cm⁻¹. nih.govresearchgate.net

The oxopentyl side chain introduces additional characteristic vibrations. The most prominent of these is the stretching vibration of the ketonic carbonyl group (C=O), which is expected in the 1720-1700 cm⁻¹ region. nih.gov The aliphatic C-H stretching vibrations of the pentyl chain are predicted to occur in the 2960-2850 cm⁻¹ range. researchgate.net Furthermore, bending and scissoring vibrations of the CH₂ and CH₃ groups will be present in the 1470-1360 cm⁻¹ region.

The coupling of these vibrational modes can lead to a complex spectrum, but the distinct regions for aromatic, imide carbonyl, ketone carbonyl, and aliphatic C-H vibrations provide clear markers for the molecule's structure.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching (CH₂, CH₃) |

| 1770-1750 | Asymmetric C=O stretching (imide) |

| 1740-1720 | Symmetric C=O stretching (imide) |

| 1720-1700 | C=O stretching (ketone) |

| 1600-1450 | Aromatic C=C stretching |

| 1470-1360 | Aliphatic C-H bending (CH₂, CH₃) |

| 1390-1300 | C-N stretching |

| 750-700 | Aromatic C-H out-of-plane bending |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (ADMET)

In silico models are crucial in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govdrugpatentwatch.comnih.gov These predictions help in assessing the "drug-likeness" of a molecule and identifying potential liabilities before significant resources are invested. For "this compound," a comprehensive ADMET profile can be predicted based on its physicochemical properties and by applying established computational models such as Lipinski's Rule of Five. lindushealth.comwikipedia.org

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a drug candidate. drugbank.com The rule states that a compound is more likely to be orally active if it adheres to the following criteria:

Molecular weight ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The calculated properties for "this compound" are evaluated against these criteria in the table below.

The analysis indicates that "this compound" complies with all the parameters of Lipinski's Rule of Five. Its molecular weight is well below the 500 Da threshold, suggesting it is small enough for passive diffusion across biological membranes. The calculated log P value indicates a balanced lipophilicity, which is favorable for both solubility in aqueous environments and permeation through lipid bilayers. The absence of hydrogen bond donors and the presence of only three acceptors (the three oxygen atoms) further support its potential for good membrane permeability.

Beyond Lipinski's rules, other pharmacokinetic parameters can be predicted. The polar surface area (PSA) is another important descriptor for predicting drug absorption. For this compound, the PSA is primarily contributed by the three oxygen atoms, and its value is expected to be within a range that is favorable for good cell permeability.

In terms of metabolism, the presence of the alkyl chain and the ketone group suggests potential sites for enzymatic modification, such as hydroxylation or reduction, primarily by cytochrome P450 enzymes. The phthalimide group itself is generally stable metabolically.

Toxicity predictions for phthalimide derivatives are of particular interest. While the parent phthalimide structure is a known scaffold in medicinal chemistry, some derivatives have been associated with toxicity. mdpi.com In silico toxicity models would be necessary to predict potential liabilities such as mutagenicity or carcinogenicity, often by identifying structural alerts. Studies on other phthalimide derivatives have utilized such in silico tools to assess their safety profiles. globalhealthsciencegroup.com

| ADMET Parameter | Predicted Value/Assessment | Compliance with Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | 231.25 g/mol | Yes (≤ 500) |

| Log P (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (estimated) | Yes (≤ 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (from the three oxygen atoms) | Yes (≤ 10) |

Analytical Methodologies for Research on 2 4 Oxopentyl 1h Isoindole 1,3 2h Dione

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, offering unambiguous evidence of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the oxopentyl chain. The aromatic region typically displays a multiplet pattern for the four protons on the benzene (B151609) ring. The aliphatic region would feature signals for the three methylene (B1212753) groups (-CH₂-) and the terminal methyl group (-CH₃), with chemical shifts and splitting patterns dictated by their neighboring groups.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the two equivalent imide carbonyl carbons, the ketone carbonyl carbon, the carbons of the aromatic ring, and the individual carbons of the alkyl chain.

The following tables detail the predicted NMR data for the compound, based on established chemical shift values for similar structural motifs.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | m | 2H | Aromatic (H-4, H-7) |

| ~ 7.72 | m | 2H | Aromatic (H-5, H-6) |

| ~ 3.73 | t | 2H | N-CH₂- |

| ~ 2.70 | t | 2H | -CH₂-C=O |

| ~ 2.15 | s | 3H | -C(=O)-CH₃ |

| ~ 1.95 | p | 2H | -CH₂-CH₂-CH₂- |

Note: Predicted values. Solvent: CDCl₃. Multiplicity: s = singlet, t = triplet, p = pentet, m = multiplet.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 207.5 | Ketone Carbonyl (C=O) |

| ~ 168.2 | Imide Carbonyl (C=O) |

| ~ 134.1 | Aromatic (C-5, C-6) |

| ~ 132.0 | Aromatic (C-3a, C-7a) |

| ~ 123.4 | Aromatic (C-4, C-7) |

| ~ 41.5 | -CH₂-C=O |

| ~ 37.8 | N-CH₂- |

| ~ 29.9 | -C(=O)-CH₃ |

| ~ 21.2 | -CH₂-CH₂-CH₂- |

Note: Predicted values. Solvent: CDCl₃.

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. Strong, sharp peaks corresponding to the carbonyl (C=O) groups are the most prominent features. The phthalimide group typically gives rise to two distinct C=O stretching bands (asymmetric and symmetric), while the ketone C=O stretch appears as a separate, strong band.

Typical FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3080-3050 | C-H Stretch | Aromatic |

| ~ 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1775-1760 | C=O Asymmetric Stretch | Imide |

| ~ 1725-1705 | C=O Stretch | Ketone |

| ~ 1715-1690 | C=O Symmetric Stretch | Imide |

| ~ 1610-1590 | C=C Stretch | Aromatic Ring |

| ~ 1470-1450 | C-H Bend | Aliphatic (CH₂) |

| ~ 1390-1370 | C-N Stretch | Imide |

Note: These are typical frequency ranges for the specified functional groups.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₃H₁₃NO₃. The molecular weight of the compound is 231.25 g/mol . chemicalbook.com

Electrospray ionization (ESI) is a soft ionization technique commonly used to generate the protonated molecule [M+H]⁺ (m/z 232.09) or other adducts like the sodium adduct [M+Na]⁺ (m/z 254.08). uni.lu Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern is predictable based on the structure, with cleavage typically occurring at the weakest bonds. Key fragmentation pathways would involve the stable phthalimide moiety and cleavages adjacent to the ketone group (α-cleavage).

Predicted ESI-MS Adducts and Key Fragments for this compound

| m/z | Ion Species | Description |

| 232.0968 | [M+H]⁺ | Protonated molecular ion |

| 254.0788 | [M+Na]⁺ | Sodium adduct of the molecule |

| 160.0393 | [C₉H₆NO₂]⁺ | Fragment from cleavage of the N-alkyl bond |

| 147.0422 | [C₈H₅NO₂]⁺ | Phthalimide cation fragment |

| 130.0495 | [C₈H₄NO]⁺ | Fragment from loss of CO from m/z 160 |

| 76.0284 | [C₆H₄]⁺ | Benzene-type fragment from phthalimide ring |

Note: Predicted m/z values for protonated species or radical cations.

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the phthalimide system. This aromatic system undergoes π → π* transitions upon absorption of UV radiation. Based on data from structurally similar N-substituted phthalimides, the compound is expected to exhibit strong absorption maxima in the ultraviolet region, typically between 220 nm and 300 nm. molbase.com The presence of the isolated ketone group is not expected to significantly alter the main absorption bands of the phthalimide chromophore.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. A silica (B1680970) gel plate is typically used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase. molbase.com

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. Using silica gel as the stationary phase and a solvent gradient (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane), the target compound can be effectively separated from starting materials and by-products. molbase.com

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis and final purity assessment. A reversed-phase C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient is commonly employed for analyzing compounds of this polarity. Detection is typically achieved using a UV detector set to one of the absorption maxima of the phthalimide chromophore.

Advanced Techniques for Structural Elucidation

For an unequivocal confirmation of the structure, especially for resolving any ambiguities in the NMR assignments, advanced analytical techniques can be employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments provide correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the entire spin system within the oxopentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting the different fragments of the molecule, for instance, by showing a correlation from the N-CH₂- protons to the imide carbonyl carbons, thus confirming the attachment of the side chain to the phthalimide nitrogen.

X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and conformational details, serving as the ultimate proof of structure.

Future Research Trajectories for 2 4 Oxopentyl 1h Isoindole 1,3 2h Dione

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione can be achieved through various established chemical routes, often involving the condensation of phthalic anhydride (B1165640) with the appropriate amine. ontosight.ai However, a key area for future research lies in the development of novel and more sustainable synthetic pathways. Traditional methods can sometimes require harsh reaction conditions, toxic solvents, and produce significant waste.

Future synthetic strategies are likely to focus on the principles of green chemistry. This includes the exploration of solventless reactions, the use of water as a solvent, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. newsama.comresearchgate.net For instance, researchers have successfully synthesized N-substituted phthalimides using palladium-catalyzed [4+1] cycloaddition reactions and metal-free protocols involving denitrogenative cyanation. rsc.orgacs.org Additionally, the use of heterogeneous and reusable catalysts, such as polymer-supported palladium-N-heterocyclic carbenes or nano-Cu2O, presents a promising avenue for more environmentally friendly production of isoindole-1,3-dione derivatives. rsc.org

Table 1: Comparison of Synthetic Methodologies for N-Substituted Phthalimides

| Method | Catalyst/Reagent | Solvent | Key Advantages |

| Traditional Condensation | None or acid/base catalyst | Organic solvents (e.g., DMF, acetic acid) | Well-established, versatile |

| Microwave-Assisted Synthesis | None or catalyst | Often solvent-free or green solvents | Reduced reaction times, increased yields |

| Palladium-Catalyzed Cycloaddition | Palladium complex | Ionic liquids | Novel bond formation, high efficiency |

| Nano-Cu2O Catalyzed Synthesis | Nano-Cu2O | Water | Green solvent, reusable catalyst |

| Metal-Free Denitrogenative Cyanation | TMSCN | Organic solvents | Avoids heavy metal catalysts |

Design and Evaluation of Derivatives with Enhanced Biological Selectivity and Potency

The isoindole-1,3-dione scaffold is a versatile platform for chemical modification. researchgate.net A significant future research direction will be the rational design and synthesis of derivatives of this compound to improve its biological selectivity and potency. The existing oxopentyl side chain offers a key site for modification.

Researchers can introduce various functional groups to this side chain to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn affect its pharmacokinetic and pharmacodynamic profile. For example, the synthesis of aminoacetylenic isoindoline-1,3-dione derivatives has shown promise in enhancing anti-inflammatory activity. nih.govarabjchem.org Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For instance, studies on other isoindole-1,3-dione derivatives have shown that the nature and position of substituents on the phthalimide (B116566) ring or the N-alkyl/aryl group can significantly impact their anticancer or enzyme inhibitory activities. benthamdirect.comnih.gov

Future work will likely involve creating a library of derivatives by modifying the oxopentyl chain and evaluating their activity against a panel of biological targets to identify compounds with improved therapeutic indices.

Comprehensive Elucidation of Biological Mechanisms of Action

While isoindole-1,3-dione derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific mechanisms of action for this compound are not yet fully understood. ontosight.aimdpi.com A critical area for future research is the detailed elucidation of its molecular targets and signaling pathways.

For its potential anti-inflammatory effects, studies could investigate its ability to modulate the production of pro-inflammatory and anti-inflammatory cytokines, similar to what has been observed with other aminoacetylenic isoindoline-1,3-dione derivatives. nih.gov Inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) is another plausible mechanism that warrants investigation. arabjchem.org

In the context of anticancer activity, research could explore its impact on cell cycle progression and the induction of apoptosis in cancer cells, as seen with other compounds in this class. researchgate.netresearchgate.net Identifying the specific protein kinases or other cellular targets that this compound and its derivatives interact with will be fundamental to understanding its therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and this will undoubtedly apply to the future study of this compound. These computational tools can significantly accelerate the design and optimization of new derivatives.

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of novel derivatives based on their chemical structures. mdpi.com This can help prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby saving time and resources. For example, ML models have been successfully used to predict the anti-inflammatory properties of small molecules. mdpi.com

Furthermore, molecular docking simulations can provide insights into the binding modes of this compound and its analogs with their biological targets. rsc.orgrsc.org This structural information is invaluable for the rational design of new compounds with improved binding affinities. The combination of molecular dynamics simulations with machine learning can also be used to predict the functional effects of different ligands on their protein targets. nih.gov As more data on the biological activities of isoindole-1,3-dione derivatives become available, the predictive power of these in silico models will continue to improve, guiding future research in a more targeted and efficient manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro